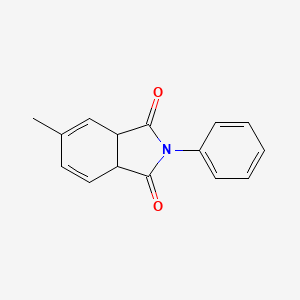![molecular formula C80H168O4P2S B14453787 Bis[tetrakis(decyl)phosphanium] sulfate CAS No. 71977-66-7](/img/no-structure.png)
Bis[tetrakis(decyl)phosphanium] sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[tetrakis(decyl)phosphanium] sulfate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of four decyl groups attached to a central phosphorus atom, forming a tetrakis structure The sulfate anion balances the positive charge of the phosphanium cations
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[tetrakis(decyl)phosphanium] sulfate typically involves the reaction of tetrakis(decyl)phosphonium chloride with a sulfate source. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction scheme is as follows:
[ \text{4 R-PCl} + \text{SO}_4^{2-} \rightarrow \text{(R-P)}_4\text{SO}_4 ]
where R represents the decyl group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
Bis[tetrakis(decyl)phosphanium] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions are typically carried out in the presence of a catalyst, such as palladium on carbon, under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts.
科学研究应用
Bis[tetrakis(decyl)phosphanium] sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use as an antimicrobial agent and in cancer therapy.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and surfactants.
作用机制
The mechanism of action of Bis[tetrakis(decyl)phosphanium] sulfate involves its interaction with molecular targets through its phosphanium cation. The compound can form stable complexes with negatively charged molecules, facilitating their transport across cell membranes. This property is particularly useful in drug delivery systems, where the compound can enhance the bioavailability of therapeutic agents.
相似化合物的比较
Similar Compounds
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tetrakis(phenyl)phosphonium sulfate
- Tetrakis(butyl)phosphonium sulfate
Uniqueness
Bis[tetrakis(decyl)phosphanium] sulfate is unique due to its long decyl chains, which impart hydrophobic properties and enhance its ability to interact with hydrophobic molecules. This makes it particularly useful in applications where phase transfer catalysis and hydrophobic interactions are important.
属性
| 71977-66-7 | |
分子式 |
C80H168O4P2S |
分子量 |
1288.2 g/mol |
IUPAC 名称 |
tetrakis-decylphosphanium;sulfate |
InChI |
InChI=1S/2C40H84P.H2O4S/c2*1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;1-5(2,3)4/h2*5-40H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI 键 |
NOJOQVIUIGRQGC-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14453728.png)

![1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one](/img/structure/B14453755.png)
![6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453766.png)

![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
